molecular formula C₇D₇H₂NO B1146287 o-Anisidine-d7 CAS No. 1219803-70-9

o-Anisidine-d7

Cat. No.: B1146287
CAS No.: 1219803-70-9
M. Wt: 130.2
Attention: For research use only. Not for human or veterinary use.
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Description

It is an organic compound with the molecular formula C7H2D7NO and a molecular weight of 130.20 g/mol . This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the parent compound, o-Anisidine. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used in various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.

Biochemical Analysis

Biochemical Properties

o-Anisidine-d7, like its parent compound o-Anisidine, is likely to interact with various enzymes, proteins, and other biomoleculesStudies on o-Anisidine have shown that it undergoes degradation initiated by the attack of an OH radical .

Cellular Effects

O-Anisidine, the parent compound, is known to harm human health and is considered a carcinogenic chemical . It’s plausible that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

O-Anisidine is known to undergo degradation initiated by the attack of an OH radical . This suggests that this compound may also interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. O-Anisidine is known to degrade quickly, with an average tropospheric lifetime estimated to be 9.7 minutes at 272 K .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of this compound in animal models. O-Anisidine has been found to cause tumors of the urinary bladder in both genders of F344 rats and B6C3F1 mice .

Metabolic Pathways

O-Anisidine is known to be involved in various metabolic pathways, including those involving enzymes and cofactors .

Preparation Methods

The synthesis of o-Anisidine-d7 typically involves the deuteration of o-Anisidine. One common method is the hydrogenation of o-nitroanisole in a deuterated solvent, such as deuterated methanol, using a deuterium gas source . The reaction conditions often include the use of a palladium or platinum catalyst under high pressure and temperature to facilitate the reduction process. Industrial production methods may involve similar hydrogenation techniques but on a larger scale, ensuring the efficient incorporation of deuterium atoms into the compound.

Chemical Reactions Analysis

o-Anisidine-d7 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

    Oxidation: this compound can be oxidized to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo electrophilic aromatic substitution reactions, where the methoxy group and the amino group direct the incoming electrophile to the ortho and para positions. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

o-Anisidine-d7 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

    NMR Spectroscopy: The deuterium atoms in this compound provide a distinct advantage in NMR spectroscopy, allowing researchers to study the compound’s structure and dynamics without interference from hydrogen signals.

    Isotope Tracing: In biological and chemical studies, this compound can be used as a tracer to monitor metabolic pathways and reaction mechanisms.

    Pharmaceutical Research: The compound is used in the development and testing of new drugs, particularly in understanding the pharmacokinetics and metabolism of drug candidates.

    Environmental Studies: This compound is employed in environmental research to study the degradation and transformation of pollutants

Comparison with Similar Compounds

o-Anisidine-d7 can be compared with other deuterated and non-deuterated anisidines, such as:

Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-(trideuteriomethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPITZXILSNTON-AAYPNNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N)OC([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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